molecular formula C12H16N2O B2814561 6-Methyl-3-(prop-2-en-1-yloxy)-5,6,7,8-tetrahydrocinnoline CAS No. 2169412-10-4

6-Methyl-3-(prop-2-en-1-yloxy)-5,6,7,8-tetrahydrocinnoline

Cat. No. B2814561
CAS RN: 2169412-10-4
M. Wt: 204.273
InChI Key: NIDBQVKSYJZTKI-UHFFFAOYSA-N
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Description

6-Methyl-3-(prop-2-en-1-yloxy)-5,6,7,8-tetrahydrocinnoline is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is a cinnoline derivative that has been synthesized using various methods.

Scientific Research Applications

Synthesis and Chemical Properties

6-Methyl-3-(prop-2-en-1-yloxy)-5,6,7,8-tetrahydrocinnoline and its derivatives are of interest in synthetic chemistry for their unique structures and reactivity. Research has focused on methods to synthesize these compounds and explore their chemical properties. For instance, studies on cinnolines have shown that methylation of substituted cinnolines yields various products, indicating the potential for creating a wide range of derivatives for further investigation (Ames, Chapman, & Waite, 1966). Furthermore, the synthesis of benzo[h]quinoline derivatives and their testing on cultured murine lymphoblastic leukaemia cells have provided insights into the structure-activity relationship of these compounds, albeit showing a lack of cytotoxicity (Janin, Bisagni, & Carrez, 1993).

Antimicrobial and Antitubercular Activities

Several studies have highlighted the antimicrobial and antitubercular potential of quinoline derivatives. Novel aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones exhibited significant activity against Mycobacterium tuberculosis, indicating their potential as antitubercular agents (Kantevari, Patpi, Sridhar, Yogeeswari, & Sriram, 2011). Additionally, the development of tetrazolo[1,5-a]-quinoline-based imidazoles and their evaluation as antimicrobial and antituberculosis agents further support the role of quinoline derivatives in treating infectious diseases (Mungra, Kathrotiya, Ladani, Patel, & Patel, 2012).

Anticancer Evaluation

Research into the anticancer properties of quinoline derivatives has identified several compounds with promising activity. For example, tetrazolylmethyl quinolines have shown significant anticancer activity against various cancer cell lines, including melanoma and breast cancer, highlighting their potential in cancer treatment (Shaikh, Kamble, Somagond, Devarajegowda, Dixit, & Joshi, 2017). Additionally, synthesis and evaluation of indolo[2,3-b]quinoline derivatives have demonstrated their cytotoxicity against cancer cells, providing a basis for further investigation into their therapeutic applications (Chen, Hung, Lu, Li, & Tzeng, 2004).

properties

IUPAC Name

6-methyl-3-prop-2-enoxy-5,6,7,8-tetrahydrocinnoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-3-6-15-12-8-10-7-9(2)4-5-11(10)13-14-12/h3,8-9H,1,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDBQVKSYJZTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NN=C(C=C2C1)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-3-(prop-2-en-1-yloxy)-5,6,7,8-tetrahydrocinnoline

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